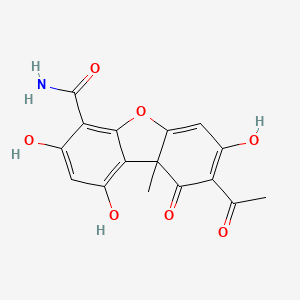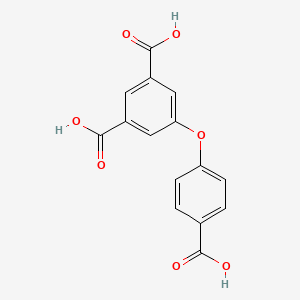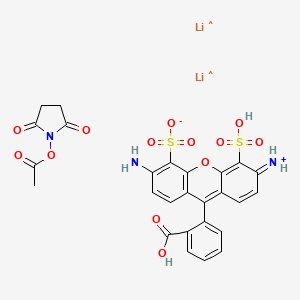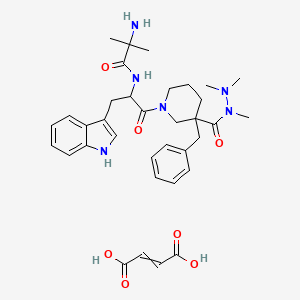
3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the naphthalene derivative:
Synthesis of the pyrimidine core: The pyrimidine ring can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling reactions: The final step may involve coupling the naphthalene derivative with the pyrimidine core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions could target the pyrimidine core or the halogen substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C22H14ClF3N2O3 |
|---|---|
Molekulargewicht |
446.8 g/mol |
IUPAC-Name |
3-[4-chloro-3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClF3N2O3/c1-12-6-2-5-9-16(12)31-17-10-15(13-7-3-4-8-14(13)20(17)23)28-19(29)11-18(22(24,25)26)27-21(28)30/h2-11H,1H3,(H,27,30) |
InChI-Schlüssel |
UNSHMXUHOHBLIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=C(C3=CC=CC=C3C(=C2)N4C(=O)C=C(NC4=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)
![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)






![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)


![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
